![molecular formula C23H21N3O5S B2463146 N-benzyl-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide CAS No. 941950-83-0](/img/structure/B2463146.png)
N-benzyl-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis of this compound would require more specific data, which is not available in the current search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the available data .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available data .Scientific Research Applications
- This compound has been investigated for its nonlinear optical (NLO) properties. As-grown bulk N-benzyl-2-methyl-4-nitroaniline (BNA) crystals were processed to expose specific crystal orientations (e.g., (100) and (010)) with fine optical surfaces. By using precision lathe and diamond blade techniques, researchers quantitatively characterized the second-order NLO coefficients of BNA. These measurements allow for a better understanding of the NLO properties of organic materials, which can be crucial for designing efficient optical signal-processing devices .
- Organic NLO materials, including BNA, hold promise for next-generation photonic devices. Their unique properties, such as gigantic nonlinearity, ultra-fast response due to π-electrons, and low refractive index, make them attractive for applications in optical communication systems. Researchers are exploring BNA and similar compounds for THz-wave generation and detection, but further development is needed to expand their use in various photonic technologies .
- The benzylic position in this compound (the carbon adjacent to the benzene ring) is chemically reactive. Benzylic halides (e.g., benzyl halides) can undergo nucleophilic substitution reactions via an SN1 pathway, forming resonance-stabilized carbocations. Understanding the reactivity at the benzylic position is essential for designing synthetic routes and functionalizing organic molecules .
- The compound’s N-benzyl group can be selectively deprotected. Researchers have found that long-wavelength UV exposure improves the efficiency of deprotection reactions. Additionally, the inclusion of insoluble BaCO3 enhances yields for acid-sensitive substrates. These insights are valuable for designing synthetic protocols and protecting functional groups during chemical transformations .
Nonlinear Optical Materials
Photonic Technology Applications
Benzylic Position Reactivity
Deprotection Strategies
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-2-[2-(3-methoxyphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-31-19-11-7-10-18(14-19)26-23(28)25(20-12-5-6-13-21(20)32(26,29)30)16-22(27)24-15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHSSKXRAUTXAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide |
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